![molecular formula C20H20FN3O2S2 B4302971 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302971.png)
4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate thioamide and hydrazine derivatives under acidic conditions to form the 1,3,4-thiadiazole ring.
Quinoline Ring Formation: The next step involves the cyclization of an aniline derivative with a diketone to form the tetrahydroquinoline ring.
Final Coupling: The final step involves coupling the thiadiazole and quinoline derivatives under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline-2,5-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The thiadiazole ring is known for its bioactivity, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 4-(2-bromophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may have different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(2-fluorophenyl)-7,7-dimethyl-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-20(2)9-14-17(15(25)10-20)12(11-6-4-5-7-13(11)21)8-16(26)24(14)18-22-23-19(27-3)28-18/h4-7,12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVKZIDGGHORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SC)C4=CC=CC=C4F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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